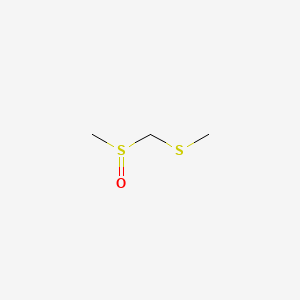

Methyl (methylsulfinyl)methyl sulfide

Description

Properties

IUPAC Name |

methylsulfanyl(methylsulfinyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS2/c1-5-3-6(2)4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKFCIVOVKCFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCS(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865676 | |

| Record name | Methane, (methylsulfinyl)(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to yellow hygroscopic liquid with a stench; [Acros Organics MSDS] | |

| Record name | Methyl methylsulfinylmethyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33577-16-1 | |

| Record name | FAMSO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33577-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, (methylsulfinyl)(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033577161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33577-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methane, (methylsulfinyl)(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane, (methylsulfinyl)(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl methylthiomethyl sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl (methylsulfinyl)methyl sulfide?

A Comprehensive Technical Guide to Methyl (methylsulfinyl)methyl sulfide

Introduction and Strategic Importance

This compound, systematically known as (methylsulfanyl)(methylsulfinyl)methane and commonly referred to by synonyms such as FAMSO or MMTS, is an organosulfur compound with growing significance in various scientific domains.[1][2][3][4] Its structural relationship to dimethyl sulfoxide (DMSO), a widely used aprotic solvent and pharmaceutical agent, places it at the center of studies related to sulfur metabolism and solvent degradation.[5][6] As a metabolite of DMSO, understanding the physicochemical properties of this compound is crucial for toxicological assessments, drug stability studies, and elucidating biological pathways.[5][6][7] This guide provides a detailed examination of its core physical and chemical properties, supported by established experimental protocols, to empower researchers in their application and study of this molecule.

Molecular and Structural Properties

The fundamental identity of a molecule is rooted in its structure. This compound is characterized by a central methylene bridge flanked by a methylthio (-SCH₃) group and a methylsulfinyl (-S(O)CH₃) group. The presence of the chiral sulfoxide group means the molecule can exist as enantiomers, a critical consideration in pharmacological and biological contexts.[8]

| Property | Value | Source |

| Molecular Formula | C₃H₈OS₂ | PubChem[1][8] |

| Molecular Weight | 124.23 g/mol | PubChem[1][8] |

| IUPAC Name | methylsulfanyl(methylsulfinyl)methane | PubChem[1] |

| CAS Number | 33577-16-1 | PubChem[1][8] |

| Canonical SMILES | CSCS(=O)C | PubChem[1] |

| InChI Key | OTKFCIVOVKCFHR-UHFFFAOYSA-N | NIST[3] |

Physical Properties: A Quantitative Overview

The physical properties of this compound dictate its behavior in various experimental settings, from its appearance and phase at ambient temperature to its interaction with electromagnetic radiation. These properties are essential for its purification, handling, and analytical characterization.

Table of Physical Properties:

| Property | Value | Experimental Context / Notes | Source |

| Physical Description | Clear colorless to yellow hygroscopic liquid with a stench. | The hygroscopic nature necessitates storage in a dry, inert atmosphere.[4][8] | Haz-Map, Acros Organics MSDS[2][8] |

| Specific Gravity | 1.220 to 1.224 @ 20.00 °C | Density relative to water at 20 °C. | The Good Scents Company[9] |

| Refractive Index | 1.550 to 1.555 @ 20.00 °C | Measured using a standard refractometer; indicates the degree of light bending. | The Good Scents Company[9] |

| Flash Point | > 230.00 °F (> 110.00 °C) | Tagliabue Closed Cup (TCC) method. Indicates low flammability. | The Good Scents Company[9] |

| Solubility | Insoluble in water. | The molecule's overall nonpolar character limits aqueous solubility. | Sigma-Aldrich |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely governed by the reactivity of the sulfoxide and sulfide functional groups. The sulfoxide group, in particular, is a key feature, acting as a mild oxidizing agent in certain reactions and a coordination site for metal ions.[5][10]

-

Stability : The compound is stable under normal temperatures and pressures. However, it is hygroscopic and should be protected from moisture.[4]

-

Incompatibilities : It is incompatible with strong acids and strong oxidizing agents.[4]

-

Decomposition : When heated to decomposition, it may produce hazardous products including carbon monoxide, carbon dioxide, hydrogen sulfide, and other oxides of sulfur.[4]

-

Reactivity of the Sulfoxide Group : The sulfur center in the sulfoxide is nucleophilic towards soft electrophiles, while the oxygen is nucleophilic towards hard electrophiles.[5] This dual reactivity is a hallmark of sulfoxides and is central to reactions like the Swern and Pfitzner-Moffatt oxidations, although the specific reactivity of this molecule in those named reactions requires further investigation.[5] The sulfoxide can be reduced to the corresponding sulfide or oxidized to a sulfone.

Experimental Protocols

Scientific integrity demands reproducible and verifiable methodologies. The following section details standard protocols for determining key physical properties applicable to this compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a standardized method for quantifying the solubility of a sparingly soluble liquid like this compound in water. The principle relies on allowing the system to reach equilibrium and then measuring the concentration of the solute in the aqueous phase.[11]

Causality: The shake-flask method is chosen for its reliability and widespread acceptance.[11] Vigorous shaking ensures maximum surface area contact between the solute and solvent, accelerating the approach to equilibrium. Allowing the mixture to settle is crucial to separate the phases accurately, preventing contamination of the aqueous sample with undissolved compound.

Methodology:

-

Preparation: To a 10 mL screw-cap vial, add approximately 5 mL of deionized water and 0.5 mL of this compound.

-

Equilibration: Seal the vial tightly and place it in a mechanical shaker or on a vortex mixer. Agitate the mixture vigorously at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[11]

-

Phase Separation: After agitation, allow the vial to stand undisturbed for at least 24 hours at the same constant temperature to permit the complete separation of the aqueous and organic phases.

-

Sampling: Carefully withdraw a known volume of the aqueous layer using a glass syringe. It is critical to avoid drawing any of the undissolved organic phase.

-

Analysis: Analyze the concentration of this compound in the aqueous sample using a validated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in mg/L or mol/L based on the measured concentration in the saturated aqueous solution.

Workflow for Solubility Determination

Caption: Standard workflow for the shake-flask solubility protocol.

Protocol: Melting Point Determination (Capillary Method)

While this compound is a liquid at room temperature, determining its freezing point (or melting point) is a key purity indicator. This protocol describes the standard capillary method using a modern digital apparatus.[12][13]

Causality: The capillary method is a pharmacopeial standard for its accuracy and small sample requirement.[13] A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[14] A pure substance exhibits a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range.

Methodology:

-

Sample Preparation: Place a small sample of the compound in a freezer or cold bath until it solidifies completely. Grind the solid into a fine powder.

-

Loading the Capillary: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample tightly to a height of 2-3 mm.[14]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[12]

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Use a fresh sample for the accurate determination.

-

Accurate Determination: Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 15-20 °C below the expected melting point.[14][15]

-

Observation and Recording:

-

Purity Assessment: The sharpness of the melting range provides an indication of the sample's purity.

Safety and Handling

According to GHS classifications, this compound is a warning-level hazard.[1]

-

Hazards : It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is also noted to have a strong, unpleasant stench and is hygroscopic.[2][4]

-

Handling : Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong acids and oxidizing agents.[4] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon) is recommended.[16]

Conclusion

This compound is an organosulfur compound with distinct physical and chemical properties defined by its unique structure. Its characterization as a hygroscopic liquid with a notable stench, specific gravity, and refractive index provides the foundational data for its use in research. The reactivity endowed by the sulfoxide and sulfide moieties presents opportunities for synthetic chemistry and necessitates careful handling. The protocols detailed herein provide a robust framework for the empirical validation of its properties, ensuring data integrity and reproducibility. For professionals in drug development and related sciences, a thorough understanding of this compound, particularly as a metabolite of DMSO, is indispensable for accurate and safe research.

References

-

This compound | C3H8OS2 | CID 99129. PubChem, National Institutes of Health. [Link]

-

Methyl Methylsulfinylmethyl Sulfide | C3H8OS2 | CID 9543427. PubChem, National Institutes of Health. [Link]

-

Dimethyl sulfoxide. Wikipedia. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

methyl methyl sulfinyl methyl sulfide, 33577-16-1. The Good Scents Company. [Link]

-

S-Methyl methanethiosulfonate. Wikipedia. [Link]

-

Dimethyl Sulfoxide & Organosulfide Cycle Map. Eawag-BBD. [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone, YouTube. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

The absorption, metabolism and excretion of dimethyl sulfoxide by rhesus monkeys. PubMed, National Institutes of Health. [Link]

-

Melting Point Determination. Stanford Research Systems. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

-

4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

S-Methyl methanethiosulfonate | C2H6O2S2 | CID 18064. PubChem, National Institutes of Health. [Link]

-

Rapid Methods for High-Throughput Detection of Sulfoxides. PubMed Central, National Institutes of Health. [Link]

-

Rapid methods for high-throughput detection of sulfoxides. PubMed, National Institutes of Health. [Link]

-

This compound. Robinson Brothers. [Link]

-

Synthesis and Reactivity of 3-Methylsulfinyl-2H-cyclohepta[b]furan-2-ones. ResearchGate. [Link]

-

Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. [Link]

-

Methyl methylsulfinylmethyl sulfide. Haz-Map. [Link]

-

Metabolism of dimethyl sulfide, dimethyl sulfoxide, and dimethyl sulfone in the rabbit. R Discovery. [Link]

-

This compound, min 96% (GC), 100 grams. CP Lab Safety. [Link]

-

Methane, (methylsulfinyl)(methylthio)-. NIST Chemistry WebBook. [Link]

-

Material Safety Data Sheet - Methyl methylsulfinylmethyl sulfide, 97%. Cole-Parmer. [Link]

-

Methylsulfinyl Carbanion (CH3-SO-CH2-). Formation and Applications to Organic Synthesis. Journal of the American Chemical Society. [Link]

-

Base-Catalyzed Elimination Studies on Sulfones, Sulfoxides, Sulfides, Disulfides, and Mercaptans in Dimethyl Sulfoxide. Journal of the American Chemical Society. [Link]

-

ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Organic Syntheses. [Link]

-

Sulfoxides as Ligands. I. A Preliminary Survey of Methyl Sulfoxide Complexes. Journal of the American Chemical Society. [Link]

Sources

- 1. This compound | C3H8OS2 | CID 99129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl methylsulfinylmethyl sulfide - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Methane, (methylsulfinyl)(methylthio)- [webbook.nist.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. The absorption, metabolism and excretion of dimethyl sulfoxide by rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl Methylsulfinylmethyl Sulfide | C3H8OS2 | CID 9543427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. methyl methyl sulfinyl methyl sulfide, 33577-16-1 [thegoodscentscompany.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. westlab.com [westlab.com]

- 13. thinksrs.com [thinksrs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to Methyl (methylsulfinyl)methyl Sulfide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction: Unveiling a Structurally Unique Sulfoxide

Methyl (methylsulfinyl)methyl sulfide, a molecule possessing both a sulfide and a sulfoxide functional group, presents a unique chemical scaffold for exploration in synthetic chemistry and drug discovery. Its structural attributes, combining the nucleophilic character of the sulfide with the chiral center at the sulfoxide, make it a compound of interest for further investigation. This guide aims to provide a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, tailored for researchers, scientists, and professionals in the field of drug development.

Core Identification: IUPAC Nomenclature and CAS Registry

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and regulatory compliance.

-

IUPAC Name: The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is methylsulfanyl(methylsulfinyl)methane .[1][2][3] The presence of a stereocenter at the sulfur atom of the sulfoxide group gives rise to enantiomers, with the (S)-enantiomer being specifically named methylsulfanyl-[(S)-methylsulfinyl]methane .[4]

-

CAS Number: The Chemical Abstracts Service (CAS) has assigned the registry number 33577-16-1 to this compound.[1][5][6] This number serves as a universal identifier for this specific chemical substance.

-

Common Synonyms: In literature and commercial listings, this compound is also known by several synonyms, including FAMSO, Methyl (methylthio)methyl sulfoxide, MMTS, and Formaldehyde dimethyl mercaptal S-oxide.[1][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties is essential for handling, formulation, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C3H8OS2 | [1][4] |

| Molecular Weight | 124.23 g/mol | [1][4] |

| Density | 1.22 g/mL | [7] |

| Refractive Index | 1.550 - 1.555 @ 20.00 °C | [3] |

| Flash Point | > 110.00 °C | [3] |

| Appearance | Clear colorless to yellow hygroscopic liquid with a stench | [6] |

Spectroscopic data provides the structural fingerprint of the molecule. Key analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation.[8]

-

Infrared (IR) Spectroscopy: Useful for identifying the characteristic S=O stretching vibration of the sulfoxide group.[2]

-

Gas Chromatography (GC): Can be used for purity assessment and analysis of volatile sulfur compounds.[8]

Synthesis and Manufacturing: The Oxidation of a Thioacetal

The primary route for the synthesis of this compound involves the selective oxidation of its sulfide precursor, formaldehyde dimethyl mercaptal (also known as bis(methylthio)methane). The core of this transformation is the conversion of one of the thioether linkages to a sulfoxide.

Caption: General workflow for the synthesis of this compound.

The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone. Common laboratory-scale oxidizing agents for this type of transformation include hydrogen peroxide in acetic acid or nitric acid.[2] The presence of strong electron-attracting groups can sometimes prevent sulfone formation.[2]

Representative Experimental Protocol: Oxidation of a Sulfide

Synthesis of (S)-(-)-Methyl p-bromophenyl sulfoxide (for illustrative purposes) [9]

-

Catalyst Preparation: A flame-dried, three-necked, 250-mL round-bottomed flask is equipped with a rubber septum, a 25-mL pressure-equalizing addition funnel, a thermometer, and a magnetic stir bar under a positive nitrogen atmosphere. The flask is charged with (S)-(-)-2-(N-3,5-diiodosalicyliden)amino-3,3-dimethyl-1-butanol and chloroform.

-

Reaction Mixture: Vanadyl acetylacetonate is added to the stirred solution, which is then stirred for 30 minutes at room temperature.

-

Substrate Addition: p-Bromophenyl methyl sulfide is added in one portion, followed by additional chloroform, and the solution is cooled to 0 °C.

-

Oxidant Addition: An aqueous solution of hydrogen peroxide (~30%) is added dropwise over 20 minutes, maintaining the internal temperature below 2 °C.

-

Reaction Monitoring and Quenching: The reaction is stirred at 0 °C for 24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

Workup: The layers are separated, and the aqueous layer is extracted with chloroform. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by dissolving in hot ethanol, followed by crystallization upon cooling.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere prevents unwanted side reactions with atmospheric oxygen and moisture.

-

Controlled Temperature: The dropwise addition of the oxidant at low temperatures is crucial to manage the exothermicity of the reaction and to enhance the selectivity of the oxidation, minimizing the formation of the sulfone byproduct.

-

Quenching: The addition of sodium sulfite reduces any unreacted hydrogen peroxide, ensuring a safe workup procedure.

-

Purification: Crystallization is an effective method for purifying the solid product from soluble impurities.

Applications in Drug Development and Medicinal Chemistry

While specific therapeutic applications of this compound are not extensively documented, the constituent functional groups are of significant interest in medicinal chemistry.

-

The Methylthio Group: This functional group is found in a number of bioactive molecules, including some with antitumor properties.[10] Its incorporation into a drug candidate can influence metabolic stability and receptor binding.

-

The Sulfoxide Group: The sulfoxide moiety can act as a hydrogen bond acceptor and can introduce chirality, which is often critical for biological activity. Dimethyl sulfoxide (DMSO), a structurally related compound, is widely used as a solvent and has demonstrated a range of biological effects.[6]

The DrugBank database lists an entry for this compound (DB02311), and it has been identified as a ligand in a protein structure in the Protein Data Bank (PDB ID: 1D7I).[4] This suggests potential interactions with biological macromolecules that warrant further investigation.

Potential Mechanisms of Action: Insights from Related Compounds

The biological activity of sulfur-containing compounds is often linked to their antioxidant properties and their ability to interact with cellular redox systems.

Recent studies on dimethyl sulfide (DMS) have shown that it can protect against oxidative stress and extend lifespan in model organisms through a mechanism dependent on the enzyme Methionine sulfoxide reductase A (MsrA).[11] MsrA can bind to DMS and facilitate its reaction with reactive oxygen species (ROS), leading to the formation of dimethyl sulfoxide (DMSO) and mitigating oxidative damage.[11]

Caption: Proposed antioxidant mechanism of Dimethyl Sulfide (DMS) mediated by MsrA.

Given the structural similarity, it is plausible that this compound could participate in similar redox chemistry, although its reactivity would be modulated by the presence of the second sulfur atom and the sulfoxide group.

Safety and Handling

This compound is classified as a skin and eye irritant.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a readily accessible compound with interesting structural features. While its direct applications in drug development are yet to be fully elucidated, its relationship to biologically active sulfur-containing molecules suggests that it could serve as a valuable building block in medicinal chemistry or as a tool compound for studying cellular redox processes. Future research should focus on the stereoselective synthesis of its enantiomers, a comprehensive evaluation of its biological activity, and an investigation into its potential as a modulator of enzymes such as MsrA.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9543427, Methyl Methylsulfinylmethyl Sulfide. Retrieved from [Link]

-

Bordwell, F. G., & Andersen, K. K. (1953). Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group1. Journal of the American Chemical Society, 75(20), 4959–4962. Retrieved from [Link]

-

The Good Scents Company (n.d.). methyl methyl sulfinyl methyl sulfide. Retrieved from [Link]

-

The Good Scents Company (n.d.). methyl methyl sulfinyl methyl sulfide, 33577-16-1. Retrieved from [Link]

-

Drago, C., Walker, E.-J., Caggiano, L., & Jackson, R. F. W. (2005). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Organic Syntheses, 82, 121. Retrieved from [Link]

-

Robinson Brothers (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Methane, (methylsulfinyl)(methylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Zhang, K., Zhao, L., Zhou, X., & Wu, G. (2021). Application of methyl sulfide drugs and isotopic labeling. Asian Journal of Organic Chemistry, 10(9), 2154-2169. Retrieved from [Link]

-

Haz-Map (n.d.). Methyl methylsulfinylmethyl sulfide. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 99129, this compound. Retrieved from [Link]

-

Haz-Map (n.d.). Methyl methylsulfinylmethyl sulfide - Hazardous Agents. Retrieved from [Link]

-

Wu, Y., et al. (2017). Dimethyl sulfide protects against oxidative stress and extends lifespan via a methionine sulfoxide reductase A-dependent catalytic mechanism. Aging Cell, 16(2), 404-415. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 99129, this compound. Retrieved from [Link]

-

The Good Scents Company (n.d.). methyl methyl sulfinyl methyl sulfide, 33577-16-1. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 99129, this compound. Retrieved from [Link]

-

Haz-Map (n.d.). Methyl methylsulfinylmethyl sulfide. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9543427, Methyl Methylsulfinylmethyl Sulfide. Retrieved from [Link]

Sources

- 1. This compound | C3H8OS2 | CID 99129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. methyl methyl sulfinyl methyl sulfide, 33577-16-1 [thegoodscentscompany.com]

- 4. Methyl Methylsulfinylmethyl Sulfide | C3H8OS2 | CID 9543427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. robinsonbrothers.uk [robinsonbrothers.uk]

- 6. Methyl methylsulfinylmethyl sulfide - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Methyl methylsulfinylmethyl sulfide, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Methane, (methylsulfinyl)(methylthio)- [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Dimethyl sulfide protects against oxidative stress and extends lifespan via a methionine sulfoxide reductase A-dependent catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl (methylsulfinyl)methyl sulfide: Synonyms, Properties, Synthesis, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the strategic use of multifunctional reagents is paramount to the efficient construction of complex molecular architectures. Among these, sulfur-containing compounds have carved a unique niche, offering a diverse array of reactivity that enables chemists to forge intricate bonds and introduce key functional groups. This guide provides a comprehensive technical overview of Methyl (methylsulfinyl)methyl sulfide, a versatile yet often overlooked reagent. While it may not be a household name in pharmaceutical sciences, its role as a synthetic intermediate and building block underscores its importance in the synthetic chemist's toolbox. This document aims to be an authoritative resource, consolidating its nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on its utility for professionals in drug discovery and development.

Nomenclature and Identification: A Multifaceted Compound

This compound is known by a variety of names in chemical literature and commercial catalogs, which can often be a source of confusion. A clear understanding of its synonyms and identifiers is the first step toward effectively utilizing this reagent.

The compound's structure features a central methylene group flanked by a methylthio (-SCH₃) group and a methylsulfinyl (-S(O)CH₃) group. This arrangement gives rise to its systematic and common names.

Table 1: Synonyms and Identifiers for this compound [1][2][3][4][5]

| Identifier Type | Identifier |

| CAS Number | 33577-16-1 |

| IUPAC Name | methylsulfanyl(methylsulfinyl)methane |

| Common Synonyms | Methyl (methylthio)methyl sulfoxide (MMSO) |

| Formaldehyde dimethyl dithioacetal S-oxide | |

| FAMSO | |

| (Methylsulfinyl)(methylthio)methane | |

| Formaldehyde dimethyl mercaptal S-oxide | |

| Methyl methylthiomethyl sulphoxide | |

| Molecular Formula | C₃H₈OS₂ |

| Molecular Weight | 124.22 g/mol |

| InChI Key | OTKFCIVOVKCFHR-UHFFFAOYSA-N |

| SMILES | CSCS(C)=O |

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is crucial for its practical application in a laboratory setting.

Table 2: Physicochemical Properties of this compound [3][4]

| Property | Value |

| Appearance | Clear colorless to yellow liquid[5] |

| Boiling Point | 222-226 °C[4] |

| Density | 1.222 g/mL[4] |

| Refractive Index | 1.5520[4] |

| Flash Point | >110 °C (230 °F)[4] |

| Sensitivity | Hygroscopic[4] |

Spectroscopic Data:

The structural features of this compound are clearly elucidated by its NMR and mass spectral data.

Table 3: ¹H and ¹³C NMR Spectral Data (CDCl₃) [6][7][8]

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~2.5 (s, 3H) | -S-CH₃ |

| ~2.7 (s, 3H) | -S(O)-CH₃ | |

| ~3.8 (s, 2H) | -S-CH₂-S(O)- | |

| ¹³C NMR | ~15.0 | -S-CH₃ |

| ~38.0 | -S(O)-CH₃ | |

| ~55.0 | -S-CH₂-S(O)- |

GC-MS Data:

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital tool for confirming the identity and purity of volatile compounds like this compound. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.[1][9]

-

Molecular Ion (M⁺): m/z = 124

-

Key Fragments: Fragmentation patterns would involve cleavage of C-S and S-S bonds, as well as rearrangements. Common fragments would include those corresponding to the loss of methyl, thiomethyl, and sulfinylmethyl groups.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the selective oxidation of formaldehyde dimethyl dithioacetal.[10] This method is favored for its straightforward execution and use of readily available starting materials.

Experimental Protocol: Synthesis via Oxidation

This protocol is a self-validating system, where successful synthesis can be confirmed by monitoring the reaction progress and characterizing the final product using the spectroscopic data provided above.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Materials:

-

Formaldehyde dimethyl dithioacetal (bis(methylthio)methane)

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve formaldehyde dimethyl dithioacetal in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Oxidant: Slowly add a stoichiometric amount (1 equivalent) of 30% hydrogen peroxide to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The use of a single equivalent of the oxidant is crucial to prevent over-oxidation to the corresponding sulfone.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching and Workup: Carefully pour the reaction mixture into a beaker containing ice and water. Neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield pure this compound as a clear liquid.[10]

Applications in Organic Synthesis

The primary utility of this compound in the context of drug development and organic synthesis lies in its role as a versatile C1 building block. The presence of both a thioether and a sulfoxide group on the same methylene carbon imparts unique reactivity.

The protons on the methylene group are acidified by the adjacent electron-withdrawing sulfoxide group. This allows for deprotonation with a suitable base (e.g., n-butyllithium, lithium diisopropylamide) to form a stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Diagram 2: Reactivity of this compound

Caption: General reactivity pathway of the reagent.

Role in Pharmaceutical Synthesis

While direct incorporation of the entire this compound moiety into a final drug product is uncommon, its utility as a synthetic intermediate is significant. The "methylthiomethyl" (MTM) group, which can be introduced using this reagent's anion, serves as a valuable protecting group for alcohols and thiols.[11] Furthermore, the chemistry of sulfoxides allows for subsequent transformations, such as Pummerer rearrangements, which can lead to the formation of other functional groups.

The broader context of using dimethyl sulfoxide (DMSO) and related organosulfur compounds as reagents in pharmaceutical synthesis is well-established.[12][13][14][15][16] These reagents are often employed for methylthiolation and methylation reactions, which are crucial steps in the synthesis of many active pharmaceutical ingredients (APIs).[11][12][17][18][19] For instance, the introduction of a methylthio group can be a key step in building the core structure of certain antiviral or anticancer agents.[12]

While specific, publicly available examples of the use of this compound in the synthesis of commercial drugs are not readily found in introductory literature, its application in complex molecule synthesis within pharmaceutical research and development is highly plausible due to its established reactivity profile. The principles of its reactivity are analogous to those of other well-known sulfur-based reagents used in the synthesis of pharmaceutical intermediates.[20][21][22]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential.

-

Irritant: this compound is a skin and eye irritant.[1]

-

Hygroscopic: The compound readily absorbs moisture from the air. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4]

-

Stench: Like many organosulfur compounds, it has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound, while possessing a somewhat complex nomenclature, is a valuable and versatile reagent in organic synthesis. Its ability to function as a nucleophilic C1 synthon after deprotonation makes it a useful tool for the formation of carbon-carbon and carbon-heteroatom bonds. For researchers and scientists in drug development, an understanding of this reagent's properties, synthesis, and reactivity opens up possibilities for the construction of novel molecular scaffolds and the protection of functional groups during multi-step syntheses. This guide provides the foundational knowledge necessary for the confident and effective application of this compound in the laboratory.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for Simple low cost porphyrinic photosensitizers for large scale chemoselective oxidation of sulfides. Retrieved from [Link]

- Ogura, K., & Tsuchihashi, G. (1972). A Convenient Synthesis of Methyl Methylthiomethyl Sulfoxide. Bulletin of the Chemical Society of Japan, 45(7), 2203-2204.

-

(n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). SUPPORTING INFORMATION. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99129, this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Retrieved from [Link]

- MDPI. (n.d.). DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. Molecules, 27(23), 8206.

- National Center for Biotechnology Information. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. RSC Advances, 12(50), 32360-32364.

-

The Good Scents Company. (n.d.). methyl methyl sulfinyl methyl sulfide. Retrieved from [Link]

-

ResearchGate. (2017). Transformation of dimethyl Sulfoxide into bis(methylsulfanyl)methane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86596509, Methyl(methylthio)methylsulfoxide. Retrieved from [Link]

-

P212121. (n.d.). Methyl (methylthio)methyl sulfoxide. Retrieved from [Link]

-

USP Technologies. (n.d.). H2O2 and Formaldehyde Oxidation. Retrieved from [Link]

-

ResearchGate. (2023). Application of Dimethyl Sulfoxide as Methylating Reagent in Organic Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethyl sulfide. In NIST Chemistry WebBook. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent.

-

ResearchGate. (2021). Application of DMSO as Methylthiolating Reagent in Organic Synthesis. Retrieved from [Link]

- Taylor & Francis Online. (2010). Efficient Synthesis of Aryl Methyl Sulfide Derivatives Using (Methylthio)trimethylsilane as Methylthiolation Reagent.

-

Human Metabolome Database. (n.d.). Showing metabocard for Methyl (methylthio)methyl disulfide (HMDB0031875). Retrieved from [Link]

-

ResearchGate. (1990). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]

-

Solubility of Things. (n.d.). Case Studies of Isomers: Examples from Pharmaceuticals. Retrieved from [Link]

- Water Science and Technology. (2014). Kinetics and reaction pathways of formaldehyde degradation using the UV-fenton method. 69(1), 139-145.

- (2013).

-

Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). what is dmso in organic chemistry. Retrieved from [Link]

- Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU (English Edition), 2005-II.

- Journal of the Chemical Society, Faraday Transactions. (1991). Oxidation of formaldehyde by the hydroxyl radical in aqueous solution. 87(13), 2055-2060.

- MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(19), 6296.

-

(n.d.). 10 Applications of Biosynthesis in the Pharmaceutical Industry. Retrieved from [Link]

-

YouTube. (2023). What Is DMSO In Organic Chemistry? [Video]. Retrieved from [Link]

-

ResearchGate. (1987). Determination of Formaldehyde Using a Kinetic-Spectrophotometric Method. Part I. Oxidation of p-Phenylenediamine with Hydrogen Peroxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

ResearchGate. (2015). Dimethyl Sulphoxide a Useful Reagent for Organic Synthesis. Retrieved from [Link]

Sources

- 1. This compound | C3H8OS2 | CID 99129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl methyl sulfinyl methyl sulfide, 33577-16-1 [thegoodscentscompany.com]

- 3. Methyl (methylthio)methyl sulfoxide, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. store.p212121.com [store.p212121.com]

- 5. Methyl (methylthio)methyl sulfoxide, 97% | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. digibuo.uniovi.es [digibuo.uniovi.es]

- 8. rsc.org [rsc.org]

- 9. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (PDF) A Convenient Synthesis of Methyl Methylthiomethyl [research.amanote.com]

- 11. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Dimethyl sulfoxide [organic-chemistry.org]

- 15. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 21. mdpi.com [mdpi.com]

- 22. 10 Applications of Biosynthesis in the Pharmaceutical Industry [fermentorchina.com]

An In-depth Technical Guide to Methyl (methylsulfinyl)methyl Sulfide: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Methyl (methylsulfinyl)methyl sulfide, a versatile sulfur-containing organic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into its molecular structure, detailed synthetic protocols, characteristic reactivity, and its emerging role as a valuable building block in medicinal chemistry and organic synthesis.

Core Molecular Attributes

This compound, also known by synonyms such as FAMSO and Methyl (methylthio)methyl sulfoxide, is a sulfoxide that holds significant interest for synthetic chemists.[1][2] Its unique structural feature, an α-sulfinyl sulfide moiety, imparts specific reactivity that can be harnessed for various chemical transformations.

Molecular Formula and Structure

The molecular formula of this compound is C₃H₈OS₂.[1] Its structure consists of a central methylene bridge flanked by a methylthio (-SCH₃) group and a methylsulfinyl (-S(O)CH₃) group.

Molecular Structure of this compound

A 2D representation of the molecular structure of this compound.

The IUPAC name for this compound is methylsulfanyl(methylsulfinyl)methane.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 33577-16-1 | [1] |

| Molecular Weight | 124.23 g/mol | [1] |

| Appearance | Colorless to yellow clear liquid | [2] |

| Density | 1.22 g/mL | [2] |

| Boiling Point | 222-226 °C | |

| Flash Point | >110 °C (>230 °F) | [2] |

| Refractive Index | 1.5520-1.5550 @ 20.00 °C | [2] |

| Sensitivity | Hygroscopic |

Synthesis and Characterization

The primary synthetic route to this compound involves the controlled oxidation of its precursor, bis(methylthio)methane (also known as formaldehyde dimethyl dithioacetal).[3][4] The expertise in this synthesis lies in achieving mono-oxidation, preventing the over-oxidation to the corresponding sulfone.

Experimental Protocol: Controlled Mono-oxidation of Bis(methylthio)methane

This protocol details a robust method for the synthesis of this compound. The choice of a mild oxidizing agent and controlled reaction conditions are paramount to ensure high selectivity and yield.

Materials:

-

Bis(methylthio)methane (≥99%)

-

Hydrogen Peroxide (30% w/w aqueous solution)

-

Acetic Acid (glacial)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve bis(methylthio)methane (10.8 g, 0.1 mol) in 100 mL of acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Oxidant: Add hydrogen peroxide (11.3 mL, 0.11 mol, 1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C. The dropwise addition is critical to control the exothermicity of the reaction and prevent over-oxidation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

-

Quenching: Carefully quench the reaction by slowly adding it to 200 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). The use of DCM ensures efficient extraction of the product from the aqueous phase.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow

A step-by-step workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different methyl and methylene protons. The chemical shifts are influenced by the adjacent sulfur atoms in different oxidation states.[5][6][7][8]

-

CH₃-S: ~2.2 ppm (singlet, 3H)

-

CH₃-S(O): ~2.6 ppm (singlet, 3H)

-

S-CH₂-S(O): ~3.8 ppm (singlet, 2H)

-

-

¹³C NMR: The carbon NMR spectrum shows three distinct signals corresponding to the three unique carbon environments in the molecule.[5][9][10][11]

-

CH₃-S: ~15 ppm

-

CH₃-S(O): ~38 ppm

-

S-CH₂-S(O): ~55 ppm

-

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the sulfoxide functional group.[12][13]

-

S=O Stretch: A strong and characteristic absorption band is observed in the region of 1030-1070 cm⁻¹.[14] This band is a definitive indicator of the presence of the sulfoxide moiety.

-

C-H Stretch: Aliphatic C-H stretching vibrations are observed in the region of 2900-3000 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 124.

-

Fragmentation: Common fragmentation pathways involve the cleavage of C-S and S-S bonds, leading to characteristic fragment ions.[15][16]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the unique reactivity of the α-sulfinyl sulfide functionality. The sulfoxide group can act as a leaving group and can activate the adjacent methylene protons, making them susceptible to deprotonation.

The Pummerer Reaction

A key transformation of α-acyl sulfoxides is the Pummerer rearrangement.[17][18] This reaction involves the conversion of a sulfoxide to an α-acyloxythioether in the presence of an activating agent, typically an acid anhydride like acetic anhydride.[18][19] This reaction provides a powerful method for the umpolung (reversal of polarity) of the carbon adjacent to the sulfur atom.

Mechanism of the Pummerer Reaction

The mechanism of the Pummerer reaction of this compound.

The initially formed thionium ion is a highly reactive electrophile that can be trapped by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.[20] This reactivity makes this compound a valuable C1 building block in organic synthesis.

Applications in Drug Discovery and Development

Sulfur-containing functional groups are prevalent in a wide range of pharmaceuticals due to their ability to modulate physicochemical properties and engage in specific biological interactions. While direct applications of this compound in marketed drugs are not extensively documented, its role as a versatile synthetic intermediate and a source of important pharmacophores is of significant interest to medicinal chemists.[21][22][23][][25]

The α-functionalized thioethers derived from the Pummerer reaction of this compound can serve as precursors to a variety of heterocyclic and carbocyclic structures that form the core of many bioactive molecules.[26][27] The ability to introduce a functionalized one-carbon unit is a powerful tool in the construction of complex molecular architectures.

Safety and Handling

This compound is classified as a skin and eye irritant.[1] It may also cause respiratory and digestive tract irritation. The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere to prevent degradation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this chemical.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, well-defined spectroscopic properties, and unique reactivity, particularly through the Pummerer rearrangement, make it an important tool for the construction of complex molecules. For professionals in drug discovery and development, understanding the chemistry of this and related α-sulfinyl sulfides can open new avenues for the synthesis of novel therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]

-

ResearchGate. The Pummerer Reaction of Sulfinyl Compounds. [Link]

-

MDPI. Approaches for Selective Oxidation of Methane to Methanol. [Link]

-

Wikipedia. Pummerer rearrangement. [Link]

-

ResearchGate. 1H NMR and 13C NMR chemical shifts for the SCH 2 group of the... [Link]

-

Organic Syntheses. ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. [Link]

-

ResearchGate. The ν ( ОН ) а ss contour in the IR spectra of sulfoxide 2 in the... [Link]

-

J. Org. Chem. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ResearchGate. The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. [Link]

-

Oregon State University. 1H NMR Chemical Shifts. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

UCLA Chemistry & Biochemistry. 13C-NMR. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubMed. Mechanism of the Pummerer reaction: a computational study. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

PubChem. Methyl Methylsulfinylmethyl Sulfide. [Link]

-

NIST. Sulfoxide. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. [Link]

-

The Good Scents Company. methyl methyl sulfinyl methyl sulfide. [Link]

-

NIH. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. [Link]

-

ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

-

Royal Society of Chemistry. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. [Link]

-

NIH. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [Link]

-

PubMed. Conformational analysis of bis(methylthio)methane and diethyl sulfide molecules in the liquid phase: reverse Monte Carlo studies using classical interatomic potential functions. [Link]

-

PubMed. The Interrupted Pummerer Reaction in a Sulfoxide-Catalyzed Oxidative Coupling of 2-Naphthols. [Link]

-

ScienceDaily. Chemists synthesize an improved building block for medicines. [Link]

-

Human Metabolome Database. Showing metabocard for Bis(methylthio)methane (HMDB0031317). [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

- Google Patents.

Sources

- 1. This compound | C3H8OS2 | CID 99129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. methyl methyl sulfinyl methyl sulfide, 33577-16-1 [thegoodscentscompany.com]

- 3. Bis(methylthio)methane = 99 , FG 1618-26-4 [sigmaaldrich.com]

- 4. Bis(methylthio)methane, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. researchgate.net [researchgate.net]

- 18. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 19. Mechanism of the Pummerer reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Interrupted Pummerer Reaction in a Sulfoxide-Catalyzed Oxidative Coupling of 2-Naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lifechemicals.com [lifechemicals.com]

- 25. sciencedaily.com [sciencedaily.com]

- 26. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Molecular Blueprint of Methyl (methylsulfinyl)methyl sulfide

An In-depth Technical Guide to the Spectral Analysis of Methyl (methylsulfinyl)methyl sulfide

This compound, also known by synonyms such as FAMSO or formaldehyde dimethyl mercaptal S-oxide, is a sulfur-containing organic compound with the chemical formula C₃H₈OS₂.[1][2] Its structure features a central methylene bridge flanked by a methylthio (-SCH₃) group and a methylsulfinyl (-S(O)CH₃) group. This unique arrangement of sulfur at two different oxidation states makes it a molecule of interest in synthetic chemistry and as a potential impurity or metabolite in drug development pathways.

The precise and unambiguous characterization of such molecules is paramount for quality control, reaction monitoring, and metabolic studies. Spectroscopic techniques provide the essential toolkit for elucidating the molecular structure and confirming the identity of a compound. This guide offers a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and experimental observations.

Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the number and connectivity of different proton environments in a molecule. For this compound, the structure predicts three distinct signals, each corresponding to one of the three unique sets of protons.

Causality Behind the Spectrum: The chemical shift of a proton is dictated by its local electronic environment. Electronegative atoms, like oxygen, withdraw electron density from nearby protons, "deshielding" them from the external magnetic field and causing their signal to appear further downfield (at a higher ppm value).

-

-S-CH₃ (Thioether Methyl): These protons are adjacent to a single sulfur atom. They are the most shielded of the three types and thus appear at the lowest chemical shift.

-

-S(O)-CH₃ (Sulfoxide Methyl): These protons are adjacent to the sulfinyl group. The highly electronegative oxygen atom strongly deshields these protons, shifting them significantly downfield compared to the thioether methyl protons.

-

-S-CH₂-S(O)- (Methylene Bridge): The protons of the methylene group are positioned between both the thioether and sulfoxide groups. Their chemical shift is influenced by both sulfur atoms and the sulfoxide oxygen, placing their signal intermediate to the two methyl signals.

The analysis of the ¹H NMR spectrum reveals three singlets, consistent with the absence of adjacent, non-equivalent protons for any of the groups.

Data Summary: ¹H NMR

| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| -S-CH₃ | ~2.2-2.3 | Singlet |

| -S(O)-CH₃ | ~2.6-2.7 | Singlet |

| -S-CH₂ -S(O)- | ~3.8-3.9 | Singlet |

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument frequency. The data presented is a representative interpretation.

Caption: Correlation of proton groups to their ¹H NMR chemical shifts.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, detailing the electronic environment of each carbon atom in the molecule. As with the protons, three distinct carbon signals are expected for this compound.

Causality Behind the Spectrum: The chemical shifts in ¹³C NMR are also governed by shielding and deshielding effects. The electronegative oxygen of the sulfoxide group has a pronounced deshielding effect on adjacent carbons, shifting their signals downfield.

-

-S-CH₃ (Thioether Carbon): This carbon is the most shielded and appears at the lowest chemical shift.

-

-S(O)-CH₃ (Sulfoxide Carbon): This carbon is significantly deshielded by the adjacent sulfoxide oxygen.

-

-S-CH₂-S(O)- (Methylene Carbon): This carbon is positioned between two sulfur atoms and is also influenced by the sulfoxide, resulting in a distinct downfield shift.

Data Summary: ¹³C NMR

| Assigned Carbon | Chemical Shift (δ) ppm |

|---|---|

| -S-C H₃ | ~14 |

| -S(O)-C H₃ | ~38 |

| -S-C H₂-S(O)- | ~53 |

Note: Data is representative and sourced from publicly available databases.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is exceptionally useful for identifying the presence of specific functional groups.

Causality Behind the Spectrum: The key diagnostic feature in the IR spectrum of this compound is the sulfoxide group (S=O). The S=O double bond is highly polar, resulting in a strong, sharp absorption band in the spectrum. The exact frequency of this band can provide insight into the molecular environment. Additionally, C-H stretching and bending vibrations from the methyl and methylene groups are expected.

Data Summary: Key IR Absorptions

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| ~2900-3000 | C-H Stretch (sp³) | Medium-Weak |

| ~1400-1450 | C-H Bend (Scissoring/Bending) | Medium |

| ~1040-1060 | S=O Stretch | Strong, Sharp |

The presence of a very strong absorption band around 1050 cm⁻¹ is a definitive indicator of the sulfoxide functional group.[1]

Mass Spectrometry: Determining Mass and Fragmentation

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) is a common technique used to generate ions.

Causality Behind the Spectrum: In EI-MS, the molecule is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•). The m/z of this ion corresponds to the molecular weight of the compound. The molecular ion is often unstable and breaks apart into smaller, more stable fragments. The pattern of fragmentation is predictable and provides structural clues.

-

Molecular Ion (M⁺•): The molecular weight of C₃H₈OS₂ is approximately 124.23 g/mol .[2][3] The mass spectrum should show a peak at m/z = 124, confirming the molecular formula.

-

Fragmentation: The bonds in the molecule, particularly those adjacent to the sulfur atoms, are susceptible to cleavage. A common fragmentation involves the cleavage of the C-S bonds. The most abundant peak (base peak) observed in the spectrum is often at m/z = 61 , which corresponds to the [CH₃S=O]⁺ fragment.

Data Summary: Key Mass Spectrometry Peaks (EI)

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 124 | [C₃H₈OS₂]⁺• | Molecular Ion (M⁺•) |

| 79 | [CH₃SCH₂S]⁺ | Loss of -OCH₃ |

| 63 | [CH₃SO]⁺ | Cleavage product |

| 61 | [CH₃S=O]⁺ | Base Peak |

| 45 | [CHS]⁺ | Cleavage product |

Caption: A plausible fragmentation pathway for the molecular ion.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of spectral data, standardized experimental protocols are essential.

1. Sample Preparation:

-

NMR: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent choice is critical as it can influence chemical shifts. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing (δ = 0.00 ppm).

-

IR: For liquid samples like this compound, the simplest method is to place a single drop between two KBr or NaCl plates (neat film). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

-

MS: For GC-MS, dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL. For direct infusion, a more dilute solution (~10-100 µg/mL) in a solvent like methanol or acetonitrile is prepared.

2. Instrument Parameters & Data Acquisition:

-

¹H NMR (400 MHz):

-

Tune and shim the instrument to the specific sample.

-

Acquire a single scan to check signal intensity.

-

Set the number of scans (typically 8-16 for good signal-to-noise).

-

Set a relaxation delay (e.g., 1-2 seconds) to ensure full proton relaxation between pulses.

-

Acquire the spectrum and process the Free Induction Decay (FID) with a Fourier transform.

-

-

IR (FTIR-ATR):

-

Record a background spectrum of the clean ATR crystal.

-

Apply a small amount of the sample to the crystal.

-

Record the sample spectrum (typically averaging 16-32 scans) over a range of 4000-400 cm⁻¹.

-

The instrument software automatically ratios the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

-

-

MS (GC-EI-MS):

-

Inject 1 µL of the prepared sample into the Gas Chromatograph.

-

Use a temperature program to separate components (e.g., start at 60°C, ramp to 250°C). Helium is typically used as the carrier gas.

-

As the compound elutes from the GC column, it enters the MS ion source.

-

Set the electron energy to 70 eV for ionization.

-

Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and relevant fragments.

-

Conclusion

The collective spectral data provides an unambiguous fingerprint for this compound. ¹H and ¹³C NMR confirm the three unique proton and carbon environments, with chemical shifts logically explained by the electronic effects of the thioether and sulfoxide groups. IR spectroscopy provides definitive evidence of the S=O functional group via its strong, characteristic absorption. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the stable [CH₃S=O]⁺ ion. Together, these techniques form a robust analytical workflow for the identification and characterization of this molecule, ensuring scientific integrity in research and development settings.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 99129, this compound. Retrieved from [Link].

-

National Institute of Standards and Technology (n.d.). Methane, (methylsulfinyl)(methylthio)-. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9543427, Methyl Methylsulfinylmethyl Sulfide. Retrieved from [Link].

Sources

Methyl (methylsulfinyl)methyl Sulfide: A Technical Guide to its Inferred Natural Occurrence, Biosynthesis, and Putative Biological Significance

Abstract

Methyl (methylsulfinyl)methyl sulfide, also known as formaldehyde dimethyl mercaptal S-oxide (FAMSO), is an organosulfur compound with the chemical formula C₃H₈OS₂. While direct evidence for its biological role remains nascent, a comprehensive analysis of related volatile organosulfur compounds strongly suggests its presence in nature, particularly within certain plant families and fermented foods. This technical guide synthesizes the available scientific literature to provide an in-depth overview of its inferred natural occurrence, likely biosynthetic pathways, and putative biological roles. We present detailed methodologies for its extraction and identification, drawing upon established protocols for analogous compounds. This document is intended for researchers, scientists, and drug development professionals investigating novel organosulfur compounds for potential therapeutic applications.

Introduction: The Enigmatic World of Volatile Sulfur Compounds

Volatile organosulfur compounds (VOSCs) are a diverse class of molecules responsible for the characteristic aromas and flavors of many foods, including vegetables from the Allium (e.g., garlic, onion) and Brassica (e.g., cabbage, broccoli) genera.[1] Beyond their sensory properties, these compounds are increasingly recognized for their significant biological activities and potential health benefits.[2] this compound (MMSS) is a member of this family, characterized by the presence of both a sulfide and a sulfoxide functional group.[3] While commercially available for chemical synthesis, its natural occurrence and biological functions have been largely overlooked in scientific literature.[4][5] This guide aims to bridge this knowledge gap by providing a scientifically grounded framework for understanding and investigating this intriguing molecule.

Natural Occurrence: An Evidence-Based Inference

Direct isolation of this compound from a natural source has not been explicitly reported in the reviewed literature. However, substantial indirect evidence points to its likely presence in various biological systems.

The Chemical Landscape of Allium and Brassica Species

The volatile profiles of Allium and Brassica vegetables are rich in methyl- and allyl-sulfides and their oxidized derivatives.[1] For instance, ramp (Allium tricoccum) extracts have been shown to contain methyl 1-(methylsulfinyl)propyl disulfide, a compound with a striking structural resemblance to MMSS.[6] Furthermore, the degradation of S-methyl-L-cysteine sulfoxide (methiin), a compound abundant in Brassica vegetables, is known to produce a cascade of VOSCs, including dimethyl disulfide and dimethyl trisulfide.[7][8] Given that the oxidation of sulfides to sulfoxides is a common biological transformation, it is highly probable that MMSS is formed as a minor constituent in these plants.

Microbial and Fermentation-Derived Sources

Microorganisms play a crucial role in the metabolism of methionine and other sulfur-containing amino acids, leading to the production of a wide array of VOSCs in fermented foods like cheese and wine.[9][10] The metabolism of L-methionine by various lactic acid bacteria and fungi can produce methanethiol, dimethyl disulfide, and dimethyl sulfide.[11][12] The subsequent microbial oxidation of these sulfides could readily yield MMSS.

Other Potential Natural Sources

The analysis of volatile compounds in other aromatic plants and fruits has also revealed a plethora of organosulfur compounds. For example, the durian fruit (Durio zibethinus) is renowned for its potent aroma, which is largely attributable to sulfur-containing compounds.[7][11] Similarly, Petiveria alliacea, a medicinal herb, is known to produce several sulfur compounds.[9][13] It is plausible that MMSS is a yet-to-be-identified component of the complex volatile profiles of these and other species.

Biosynthesis: A Plausible Metabolic Pathway

The biosynthesis of this compound is likely intertwined with the well-established metabolic pathways of methionine and S-alk(en)yl-L-cysteine-sulfoxides (ACSOs).

Methionine Metabolism as a Primary Source